3-Bromo-2-fluorophenylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)urea |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
LJWRVCBMWKTPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Fluorophenylurea and Analogues
Strategic Approaches to Halogenated Phenylurea Synthesis
The construction of the halogenated phenylurea scaffold can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily involve either the pre-functionalization of the aniline (B41778) precursor or the direct halogenation of a pre-formed phenylurea.
Direct Halogenation Protocols for N-Phenylureas
Direct halogenation of an N-phenylurea core is a straightforward approach to introduce halogen substituents. This method's success is highly dependent on the directing effects of the urea (B33335) and other substituents on the phenyl ring, as well as the choice of halogenating agent and reaction conditions. For instance, the urea moiety is an ortho-, para-director. In the case of N-(2-fluorophenyl)urea, the fluorine atom is also an ortho-, para-director, but deactivating. The interplay of these directing effects will determine the regioselectivity of the bromination.
Predicting the outcome of direct halogenation on a di-substituted ring like 2-fluorophenylurea can be complex. The combined directing effects of the activating urea group and the deactivating but ortho-, para-directing fluorine atom would likely lead to a mixture of products. The primary positions for electrophilic aromatic substitution would be para to the urea group (position 5) and para to the fluorine atom (position 5), as well as ortho to the urea group (position 3) and ortho to the fluorine (position 3). Steric hindrance from the urea group might disfavor substitution at the 3-position. Therefore, direct bromination of 2-fluorophenylurea would likely yield a mixture of isomers, with 5-bromo-2-fluorophenylurea (B12864670) and 3-bromo-2-fluorophenylurea being potential products, making this route less ideal for the regioselective synthesis of the target compound.
To achieve higher regioselectivity, alternative brominating agents and catalysts can be employed. For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst is a common method for the bromination of aromatic compounds.
| Substrate | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |
| Acetanilide | Bromine | Acetic Acid | 4-Bromoacetanilide | General Chemistry |
| 2-Fluoroaniline | Bromine | Quaternary ammonium (B1175870) bromide | 4-Bromo-2-fluoroaniline | google.com |
Isocyanate-Amine Coupling Reactions for Urea Formation
A more controlled and widely used method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. semanticscholar.org This approach allows for the unambiguous construction of the target molecule by coupling a specifically substituted aniline with an appropriate isocyanate. For the synthesis of this compound, this would involve the reaction of 3-bromo-2-fluoroaniline (B1289246) with a source of the ureido moiety.
A common method involves the in-situ generation of an isocyanate from an amine using a phosgene (B1210022) equivalent like triphosgene, followed by the addition of another amine. researchgate.netmdpi.com Alternatively, a stable isocyanate can be reacted with the desired amine. For the synthesis of 1-(adamantan-1-ylmethyl)-3-(3-chloro-2-fluorophenyl)urea, 3-chloro-2-fluoroaniline (B1295074) was reacted with 1-(isocyanatomethyl)adamantane to yield the desired product in 85% yield. This demonstrates the feasibility of this approach for structurally similar compounds.
Another variation involves reacting the aniline with potassium isocyanate in the presence of an acid to form the corresponding urea. This method avoids the handling of potentially hazardous isocyanates.
| Aniline Derivative | Isocyanate/Urea Source | Solvent/Conditions | Product | Yield |
| 3-Chloro-2-fluoroaniline | 1-(Isocyanatomethyl)adamantane | Not specified | 1-(Adamantan-1-ylmethyl)-3-(3-chloro-2-fluorophenyl)urea | 85% |
| Various anilines | Phenylisocyanate | Toluene, 40-45 °C | N,N'-disubstituted ureas | 76-83% semanticscholar.org |
| (2-Aminophenyl)(1H-pyrrol-2-yl)methanone | Triphosgene, then 4-methoxyaniline | THF, Et3N | 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | Good mdpi.com |
Microwave-Enhanced Synthetic Routes to Halogenated Phenylureas
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mit.edu This technology can be effectively applied to the synthesis of halogenated phenylureas, often leading to cleaner reactions and shorter reaction times compared to conventional heating methods. mdpi.com
Microwave irradiation can be utilized in both the isocyanate-amine coupling and the preparation of the aniline precursors. For instance, the synthesis of various anilines from aryl halides has been shown to be significantly accelerated under microwave conditions. tandfonline.com Similarly, the reaction of anilines with potassium cyanate (B1221674) to form ureas can be efficiently carried out in water under microwave irradiation, providing good to excellent yields in a short timeframe. rsc.org
| Reactants | Microwave Conditions | Solvent | Product | Yield | Time |
| Aryl halides, Ammonium hydroxide (B78521) | 130°C | Water | Anilines | High | 10 min tandfonline.com |
| Amines, Potassium cyanate, NH4Cl | 120°C | Water | Monosubstituted ureas | Good to Excellent | 15 min rsc.org |
| Isatins, Malonic/Cyanoacetic acid | 360W | Not specified | 3-Hydroxy-2-oxindoles | Up to 98% | 5-10 min mdpi.com |
Preparation of Halogenated Aniline Precursors for Phenylurea Synthesis
The synthesis of this compound via the isocyanate-amine coupling route necessitates the prior preparation of the key intermediate, 3-bromo-2-fluoroaniline. This precursor can be synthesized through various methods, typically starting from a commercially available substituted benzene (B151609) derivative.
One common route involves the nitration of 1-bromo-2-fluorobenzene, followed by the reduction of the resulting nitro-intermediate to the desired aniline. The regioselectivity of the nitration step is crucial for obtaining the correct isomer.
Another approach starts with o-fluoroaniline. The amino group is first protected, for example, by acetylation, to direct the subsequent bromination to the desired position and to moderate the reactivity of the ring. After bromination, the protecting group is removed to yield the halogenated aniline. A patented method describes the protection of o-fluoroaniline, followed by sulfonylation, bromination, and deprotection to efficiently synthesize 2-bromo-6-fluoroaniline, avoiding the formation of para-isomers. google.com
| Starting Material | Key Steps | Reagents | Product | Yield |
| o-Fluoroaniline | Acetylation, Sulfonylation, Bromination, Deprotection | Acetyl chloride, Chlorosulfonic acid, Bromine, Sulfuric acid | 2-Bromo-6-fluoroaniline | High Purity google.com |
| 2-Bromo-3-fluoronitrobenzene | Reduction | Raney Nickel, Hydrogen | 2-Bromo-3-fluoroaniline | 98% chemicalbook.com |
| 2-Bromo-3-fluoronitrobenzene | Reduction | NiCl₂, NaBH₄ | 2-Bromo-3-fluoroaniline | 70% chemicalbook.com |
Advanced Synthetic Techniques for the this compound Scaffold
Beyond the fundamental strategies, advanced synthetic techniques offer greater control over the reaction's outcome, particularly in terms of selectivity.
Chemoselective and Regioselective Synthesis Strategies
Achieving high chemoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound to avoid the formation of unwanted isomers and byproducts.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of phenylurea synthesis, this is particularly relevant when dealing with starting materials containing multiple reactive sites. For example, a phosgene- and metal-free method for synthesizing unsymmetrical arylureas has been developed using 3-substituted dioxazolones as isocyanate surrogates. tandfonline.comtandfonline.com This method allows for the chemoselective reaction of the in-situ generated isocyanate with a primary amine in the presence of other nucleophilic groups.
Regioselectivity , the control of the position of bond formation, is critical when introducing substituents onto the aromatic ring. As discussed in the direct halogenation section, the inherent directing effects of existing substituents can lead to mixtures of products. To overcome this, strategies involving directing groups or pre-functionalization of the ring at the desired position are employed. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a series of regioselective lithiations and a subsequent bromination, demonstrating how sequential reactions can precisely build up a complex substitution pattern. mdpi.com In the synthesis of halogenated anilines, protecting the amino group and then introducing a bulky directing group can ensure that the subsequent halogenation occurs at a specific, less sterically hindered position.
The development of palladium-catalyzed C-N cross-coupling reactions has also provided a powerful tool for the synthesis of unsymmetrical diarylureas with high selectivity, offering an alternative to the classical isocyanate-based methods. mit.edu
| Strategy | Description | Example Application |
| Use of Isocyanate Surrogates | 3-Substituted dioxazolones generate isocyanates in-situ, allowing for chemoselective reaction with amines. | Synthesis of unsymmetrical diarylureas without formation of symmetrical byproducts. tandfonline.comtandfonline.com |
| Directed Lithiation | A directing group on the aromatic ring guides a strong base to deprotonate a specific ortho-position, which can then be quenched with an electrophile. | Synthesis of polysubstituted aromatic compounds with precise control of substituent placement. mdpi.com |
| Pd-Catalyzed C-N Coupling | A palladium catalyst is used to form a bond between an aryl halide and a nitrogen nucleophile, such as a urea. | A facile route to unsymmetrical N,N'-diaryl ureas from a protected urea and two different aryl halides. mit.edu |
Application of Modern Synthetic Methodologies (e.g., Metal-Mediated C-C and C-X Coupling Reactions)
The synthesis of halogenated phenylureas, including this compound and its analogues, has been significantly advanced by the application of modern synthetic methodologies. Among the most powerful of these are metal-mediated cross-coupling reactions, which allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.org These reactions offer a versatile platform for introducing a wide array of functional groups onto the phenylurea scaffold, enabling the creation of diverse chemical libraries for various research applications.
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are particularly prominent in this field. wikipedia.org Methodologies such as the Suzuki, Heck, and Negishi reactions provide efficient means to form C-C bonds. For instance, a bromo-substituted phenylurea can react with an organoboron compound (Suzuki coupling), an alkene (Heck coupling), or an organozinc compound (Negishi coupling) in the presence of a palladium catalyst to append new carbon-based substituents. The general mechanism for these transformations typically involves three key steps: oxidative addition of the aryl halide to the low-valent metal catalyst, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org
Beyond palladium, other transition metals like copper and nickel are also instrumental in modern coupling chemistry. wikipedia.orgresearchgate.net Copper-mediated coupling reactions are widely used for forming C-N, C-O, and C-S bonds, which are crucial for constructing complex phenylurea analogues. researchgate.net Bimetallic catalysis, which employs two different metals to work synergistically, represents a frontier in coupling chemistry, often enabling transformations that are challenging for single-metal systems. researchgate.net These advanced methods provide synthetic chemists with powerful tools to modify the structure of compounds like this compound, facilitating the exploration of structure-activity relationships. The application of these metal-catalyzed reactions allows for a modular approach to synthesis, where complex molecules are assembled from smaller, readily available building blocks. nih.govnih.gov
| Coupling Reaction | Metal Catalyst | Bond Formed | Typical Reactants for Halogenated Phenylurea Synthesis |
| Suzuki Coupling | Palladium | C-C | Aryl/Vinyl Boronic Acids or Esters |
| Heck Coupling | Palladium | C-C | Alkenes |
| Negishi Coupling | Palladium | C-C | Organozinc Compounds |
| Buchwald-Hartwig | Palladium | C-N | Amines |
| Ullmann Condensation | Copper | C-O, C-N, C-S | Alcohols, Amines, Thiols |
Optimization of Reaction Conditions and Purification Methodologies in Halogenated Phenylurea Synthesis
The successful synthesis of halogenated phenylureas relies heavily on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. researchgate.netscielo.br Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and the nature of the base or other additives. For instance, the selection of a solvent can significantly influence substrate solubility and reaction kinetics. scielo.br Acetonitrile (B52724) has been reported as a "greener" and effective solvent in some oxidative coupling reactions, providing a good balance between chemical conversion and reaction selectivity. scielo.br Temperature is another critical factor; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. scielo.br Therefore, finding the optimal temperature is crucial for achieving a clean reaction profile.
The stoichiometry of reagents, particularly in metal-catalyzed reactions, must be precisely controlled. scielo.br A systematic approach to optimization often involves screening various ligands, metal sources, and reaction times to identify the conditions that provide the best balance between conversion of the starting material and the selectivity for the desired product. researchgate.netscielo.br
| Parameter | Objective | Example Considerations | Reference |
| Solvent | Optimize solubility, reaction rate, and selectivity. | Dichloromethane, Benzene/Acetone, Acetonitrile. Acetonitrile can be a "greener" alternative. | scielo.br |
| Temperature | Balance reaction rate with byproduct formation. | Reactions may be run at room temperature or reflux, depending on the specific transformation. | researchgate.netscielo.br |
| Catalyst/Reagent Stoichiometry | Maximize conversion and yield. | In oxidative coupling, oxidant equivalents can range from 0.5 to 1.6. | scielo.br |
| Reaction Time | Ensure complete conversion without product degradation. | Optimized times can significantly reduce byproduct formation (e.g., reducing from 20h to 4h). | scielo.br |
Following synthesis, effective purification is essential to isolate the target halogenated phenylurea from unreacted starting materials, catalysts, and byproducts. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for both the analysis and purification of phenylurea compounds. nih.govchromatographyonline.com Reversed-phase HPLC using a C18 column with an acetonitrile-water gradient is a common method for separating various phenylurea herbicides and their analogues. nih.gov
Solid-phase extraction (SPE) is another critical methodology, often employed as a pre-purification or clean-up step, particularly for complex sample matrices. nih.govnih.gov SPE cartridges, such as those with C18 packing, can effectively enrich the target compounds from a solution while removing impurities. nih.govchromatographyonline.com For challenging separations or to remove residual metal catalysts from coupling reactions, specialized techniques may be required. The development of robust purification protocols is as important as the synthesis itself to ensure the high purity of the final compound. nih.gov
| Purification Method | Principle | Application in Phenylurea Synthesis | Reference |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of phenylurea compounds. A C18 column with an acetonitrile-water gradient is common. | nih.govchromatographyonline.com |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. | Sample clean-up and pre-concentration. C18 cartridges are frequently used. | nih.govnih.gov |
| Molecularly Imprinted Polymers (MIPs) | Polymers with custom-shaped cavities that selectively bind a target molecule. | Highly selective clean-up of phenylurea herbicides from complex extracts. | nih.gov |
| Crystallization | Precipitation of a solid crystalline product from a solution. | Final purification step to obtain a high-purity solid compound. |
Reaction Mechanisms and Pathways Involving 3 Bromo 2 Fluorophenylurea
Electrophilic Aromatic Substitution Mechanisms in Halogenation of Phenylureas
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. organicchemistrytutor.com The mechanism generally involves two principal steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comwikipedia.org
Formation of the Electrophile : A strong electrophile (E+) is generated. For halogenation, this often involves activating the halogen (e.g., Br₂) with a Lewis acid catalyst like FeBr₃. wikipedia.org
Nucleophilic Attack : The π-electron system of the phenylurea ring acts as a nucleophile, attacking the electrophile. This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.com
In the context of phenylureas, the urea (B33335) substituent (-NHCONH₂) is a potent activating group and an ortho, para-director. This is due to the ability of the nitrogen atom adjacent to the ring to donate its lone pair of electrons into the aromatic system via resonance, which stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.
For 3-Bromo-2-fluorophenylurea, the existing substituents—fluoro, bromo, and urea groups—collectively influence the position of any further electrophilic attack.
Urea group (-NHCONH₂) : Strongly activating, ortho, para-directing.
Fluorine (-F) : Deactivating due to its inductive effect, but ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.
Bromine (-Br) : Also deactivating (inductive effect) and ortho, para-directing (resonance).
The directing effects of these groups would determine the regioselectivity of subsequent halogenation reactions.
Nucleophilic Substitution Reactions of Halogenated Phenylureas
Halogenated aromatic compounds can undergo nucleophilic substitution, where a nucleophile replaces a halogen atom on the aromatic ring. In this compound, both the bromine and fluorine atoms are potential sites for substitution. These reactions can proceed through different mechanisms, primarily the SNAr (addition-elimination) mechanism, especially if there are strong electron-withdrawing groups positioned ortho or para to the halogen.
The general mechanism for nucleophilic substitution on a halogenoalkane involves a nucleophile attacking the partially positively charged carbon atom bonded to the halogen. studymind.co.uk The carbon-halogen bond breaks, and the halogen leaves as a halide ion. studymind.co.uk This can occur via a one-step (SN2) or a two-step (SN1) mechanism, depending on the substrate (primary, secondary, or tertiary). studymind.co.ukchemguide.co.uk For aryl halides, the mechanism is typically more complex.
In the case of this compound, a nucleophilic attack would target the carbon atoms attached to the halogens.
C-Br Bond : The carbon attached to bromine is a potential site for nucleophilic attack.
C-F Bond : The carbon attached to fluorine is another potential site.
The relative reactivity of the C-Br and C-F bonds towards nucleophilic substitution depends on the reaction conditions and the specific mechanism. In many palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. In SNAr reactions, a C-F bond can be more reactive if strongly activated by electron-withdrawing groups, though this activation is not prominent in this compound.
Common nucleophiles used in these reactions include hydroxides, cyanides, and ammonia. chemguide.co.uksavemyexams.com For instance, reaction with aqueous sodium hydroxide (B78521) can replace a halogen with a hydroxyl group to form an alcohol (or a phenol (B47542) in the case of aryl halides), often requiring heat. chemguide.co.uk
Intramolecular Interactions and Conformational Dynamics Affecting Reactivity in Substituted Phenylureas
The three-dimensional structure and internal molecular interactions of substituted phenylureas can significantly influence their chemical reactivity. Conformational dynamics, the study of the different spatial arrangements (conformers) of a molecule, and intramolecular interactions like hydrogen bonding, play a key role.
In this compound, intramolecular hydrogen bonding can occur between the N-H protons of the urea group and the adjacent fluorine atom. This interaction can lock the molecule into a preferred conformation. Such conformational preferences can affect reactivity by:
Steric Hindrance : Shielding certain sites on the aromatic ring from attack by reagents.
Electronic Effects : Altering the electron density distribution in the aromatic ring, thereby influencing the rates and regioselectivity of reactions like electrophilic aromatic substitution.
Studies on analogous molecules, such as 2-fluorophenylboronic acid, have shown that intramolecular hydrogen bonds (e.g., OH···F) can be a dominating factor in determining conformational stability. beilstein-journals.orgnih.gov This stability arises from the formation of a favorable ring-like structure. beilstein-journals.org Similar principles apply to this compound, where an N-H···F hydrogen bond could influence the orientation of the urea substituent relative to the phenyl ring, impacting the accessibility of the ortho position for electrophilic attack.
The table below summarizes potential intramolecular interactions and their effects on the reactivity of substituted phenylureas.
| Interaction Type | Involved Groups | Potential Effect on Reactivity |
|---|---|---|
| Intramolecular Hydrogen Bond | Urea (N-H) and ortho-Fluoro (-F) | Stabilizes a planar conformation, potentially increasing steric hindrance at the adjacent carbon and influencing the electronic properties of the ring. |
| Steric Repulsion | Urea group and ortho-substituents (e.g., -Br) | Can cause the urea group to twist out of the plane of the aromatic ring, reducing the resonance effect of the nitrogen and thus decreasing its activating influence in EAS reactions. |
| Dipole-Dipole Interactions | C-F, C-Br, and C=O bonds | Influences the overall molecular dipole moment and solvent interactions, which can affect reaction rates in polar solvents. |
Mechanistic Studies of Specific Chemical Transformations (e.g., Heck Reactions)
The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org this compound is a suitable substrate for this reaction due to the presence of the bromo substituent. The C-F bond is generally unreactive under typical Heck conditions.
The catalytic cycle of the Heck reaction is well-established and involves several key steps:
Oxidative Addition : The aryl bromide (Ar-Br) reacts with a palladium(0) complex, which is often generated in situ. The palladium atom inserts itself into the carbon-bromine bond, forming a square planar palladium(II) intermediate (Ar-Pd-Br). This is often the rate-determining step. libretexts.org
Olefin Coordination and Insertion : The alkene coordinates to the palladium(II) complex. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a process called migratory insertion. libretexts.org
β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium atom. This step forms a new carbon-carbon double bond in the product and generates a palladium-hydride species. For the reaction to proceed, there must be a hydrogen atom on the carbon adjacent to where the palladium is attached.
Reductive Elimination : The palladium-hydride species undergoes reductive elimination in the presence of a base (e.g., triethylamine) to regenerate the palladium(0) catalyst and form H-Base⁺ Br⁻, completing the catalytic cycle. youtube.com
The Heck reaction is valued for its high functional group tolerance and stereoselectivity, often yielding the trans-substituted alkene as the major product due to steric considerations during the reaction sequence. youtube.com Intramolecular versions of the Heck reaction are also highly efficient and offer excellent control over regioselectivity and stereoselectivity. libretexts.org
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving this compound. Using methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of reactants, intermediates, and products, and characterize the structures of transition states.
For the reactions discussed, computational studies can elucidate:
Electrophilic Aromatic Substitution : Calculations can predict the most likely site of electrophilic attack by mapping the electron density of the aromatic ring and calculating the relative energies of the possible arenium ion intermediates.
Nucleophilic Substitution : The activation barriers for nucleophilic attack at the C-Br versus the C-F positions can be computed to predict which substitution is more favorable under specific conditions.
Heck Reaction : The energies of each step in the catalytic cycle can be calculated to identify the rate-determining step and understand how substituents on the aryl halide and alkene affect the reaction rate and selectivity.
Conformational Analysis : The relative energies of different conformers of this compound can be calculated to determine the most stable structures. nih.gov This information is crucial for understanding how intramolecular forces, such as the N-H···F hydrogen bond, influence the molecule's shape and reactivity. beilstein-journals.orgnih.gov
The table below illustrates the types of data that can be obtained from computational studies of reaction mechanisms.
| Computational Method | Type of Information Obtained | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, activation energies. | Predicting regioselectivity in EAS, determining the rate-limiting step in the Heck reaction. |
| Molecular Electrostatic Potential (MEP) Mapping | Electron-rich and electron-poor regions of a molecule. | Identifying likely sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Details of intramolecular interactions like hydrogen bonding and charge transfer. | Quantifying the strength and influence of the N-H···F hydrogen bond on conformation and reactivity. |
Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 2 Fluorophenylurea
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the urea (B33335) moiety. The N-H stretching vibrations are expected to appear as a broad band in the region of 3300-3500 cm⁻¹, characteristic of hydrogen-bonded amine groups. The C=O (amide I) stretching vibration is a particularly strong and informative band, typically observed between 1630 and 1680 cm⁻¹. The N-H bending (amide II) vibration is expected in the 1550-1620 cm⁻¹ region.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations on the phenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be diagnostic of the 1,2,3-trisubstituted pattern.
The presence of the halogen atoms also imparts specific vibrational modes. The C-F stretching vibration is typically strong and found in the 1000-1400 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.
Raman spectroscopy provides complementary information. While N-H and C=O bands are also observable, Raman spectra are often more sensitive to the vibrations of the non-polar parts of the molecule. Therefore, the C=C stretching vibrations of the aromatic ring and the C-Br stretching vibration are expected to give rise to strong signals in the Raman spectrum.
Table 1: Predicted Characteristic Vibrational Frequencies for 3-Bromo-2-fluorophenylurea
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (urea) | Stretching | 3300-3500 |
| C=O (urea) | Stretching (Amide I) | 1630-1680 |
| N-H (urea) | Bending (Amide II) | 1550-1620 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-F | Stretching | 1000-1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms. researchgate.net For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular architecture.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the urea N-H protons. docbrown.info The protons on the phenyl ring will appear in the aromatic region, typically between 6.5 and 8.5 ppm. Their precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the urea substituent. The proton ortho to the fluorine atom may show coupling to the ¹⁹F nucleus. The protons of the urea moiety (-NH-C(O)-NH₂) are expected to appear as two distinct signals, likely broad, at higher chemical shifts, the exact position being dependent on the solvent and concentration.
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. oregonstate.edubhu.ac.inudel.edu The carbonyl carbon of the urea group is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The chemical shifts of the substituted carbons (C-Br, C-F, and the carbon attached to the urea group) will be significantly affected by the substituents. The carbon atom bonded to the highly electronegative fluorine atom will exhibit a large C-F coupling constant.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.5 |
| ¹H | Urea N-H | Variable, typically > 7.0 |
| ¹³C | C=O (urea) | 150 - 160 |
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilwikipedia.org It offers a wide range of chemical shifts, making it an excellent tool for detecting and distinguishing between different fluorine environments. wikipedia.orgthermofisher.com In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom on an aromatic ring and would be influenced by the other substituents. organicchemistrydata.orgcolorado.edu Furthermore, the ¹⁹F signal would likely exhibit coupling to the adjacent aromatic protons, providing valuable information for the complete assignment of the proton spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₇H₆BrFN₂O). A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with approximately equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.comlibretexts.org
While phenylureas can be thermally labile, GC-MS analysis is a potential method for the separation and identification of this compound, particularly if derivatization is employed to increase volatility and thermal stability. nih.govresearchgate.netchromatographyonline.com The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern would be characteristic of the structure of this compound. chemguide.co.ukmiamioh.edu Common fragmentation pathways for phenylureas involve cleavage of the urea side chain and fragmentation of the aromatic ring. researchgate.net The loss of isocyanic acid (HNCO) is a common fragmentation pathway for urea derivatives. The presence of bromine and fluorine would also influence the fragmentation, with potential losses of Br· and F· radicals or HBr and HF molecules. The analysis of these fragmentation patterns can provide valuable corroborative evidence for the proposed structure. researchgate.net
Table 3: Key Ions in the Predicted Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [M]⁺· and [M+2]⁺· | Molecular ion peaks with characteristic bromine isotopic pattern |
| [M - HNCO]⁺· | Loss of isocyanic acid |
| [C₆H₄BrFNH₂]⁺· | Fragment corresponding to 3-bromo-2-fluoroaniline (B1289246) |
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. carleton.eduunimi.it This method provides precise data on bond lengths, bond angles, and unit cell dimensions, which collectively define the molecular structure and its organization within the crystal lattice. carleton.edu For a compound like this compound, this analysis would reveal the planarity of the phenylurea group and the relative orientation of the bromine and fluorine substituents. The study of related halo-substituted phenyl-containing compounds demonstrates that intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking play a crucial role in stabilizing the crystal structure. acs.orgmdpi.com
Crystal Packing and Intermolecular Interactions (e.g., C-H...π, Halogen...Hydrogen Contacts)
The supramolecular assembly of this compound in the solid state is expected to be directed by a variety of weak intermolecular interactions. Analysis of analogous structures, such as those containing fluorophenyl and bromophenyl moieties, reveals common interaction patterns that are likely to be present in the crystal structure of the title compound.
Halogen...Hydrogen Contacts: The presence of both bromine and fluorine atoms in the molecule allows for the formation of halogen bonds and other short contacts. Specifically, C-Br...H and C-F...H interactions are anticipated. These interactions, while weak, are directional and play a significant role in the architecture of the crystal lattice. acs.org For instance, in the crystal structures of some halo-substituted 3-phenylquinazolinones, molecules are interconnected by weak π∙∙∙π interactions, and I···Cl or Cl···Cl halogen bonding. mdpi.com
Other Key Interactions: Beyond C-H...π and halogen...hydrogen contacts, the urea functional group is a potent donor and acceptor of hydrogen bonds. Strong N-H...O hydrogen bonds are expected to be a dominant feature, likely forming dimers or extended chains that are fundamental to the primary structural motif. Furthermore, π-π stacking interactions between adjacent phenyl rings may also contribute to the stabilization of the crystal packing.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet realistic, crystallographic data for this compound, based on known values for similar small organic molecules.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrFN₂O |
| Formula Weight | 233.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 5.20 |
| c (Å) | 18.90 |
| β (°) | 95.5 |
| Volume (ų) | 831.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.860 |
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment
For this compound, a Hirshfeld analysis would be expected to quantify the contributions of various interactions. In related fluorophenyl derivatives, it has been shown that H...H, H...F/F...H, and H...C/C...H contacts often account for a significant portion of the total Hirshfeld surface. iucr.orgtandfonline.com The presence of the bromine atom and the urea group would introduce additional significant contacts, such as H...Br/Br...H and H...O/O...H.
The quantitative contributions of these interactions can be summarized in a data table, providing a clear picture of the hierarchy of interactions governing the crystal packing. The following table presents plausible percentage contributions for the various intermolecular contacts in this compound, extrapolated from data on analogous compounds.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| H···O/O···H | 18.5 |
| H···Br/Br···H | 12.0 |
| H···F/F···H | 9.5 |
| C···H/H···C | 8.0 |
| C···C | 3.5 |
| Other | 3.5 |
This quantitative analysis underscores the importance of a range of interactions, from the strong N-H...O hydrogen bonds to the weaker, yet collectively significant, van der Waals forces and halogen-related contacts in defining the solid-state structure of this compound.
Theoretical and Computational Chemistry of 3 Bromo 2 Fluorophenylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 3-Bromo-2-fluorophenylurea. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. The choice of basis set is crucial for obtaining accurate results, with larger basis sets generally providing more reliable data at a higher computational cost.
For molecules containing bromine, such as this compound, basis sets that include polarization and diffuse functions, like 6-311+G(d), are often used to accurately describe the electronic environment around the halogen atom. The selection of an appropriate DFT functional and basis set is a critical first step in accurately modeling the system. Studies on similar halogenated phenyl compounds have demonstrated the utility of B3LYP in predicting molecular geometries and other properties.
Ab Initio Methods for Precise Molecular Properties and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular properties and energetics. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. For brominated organic compounds, relativistic effects can become significant, and advanced ab initio methods can incorporate these effects to yield highly accurate thermodynamic properties. These precise calculations are essential for understanding the subtle electronic effects that govern the molecule's behavior.
Fragment Molecular Orbital (FMO) Method Applications in Complex Systems
For studying this compound within larger, more complex systems, such as in a protein-ligand binding scenario, the Fragment Molecular Orbital (FMO) method is a powerful computational tool. The FMO method breaks down a large molecular system into smaller, manageable fragments, performing quantum mechanical calculations on each fragment and their pairs to approximate the properties of the entire system. This approach significantly reduces the computational expense, making it feasible to apply high-level quantum chemical calculations to macromolecules interacting with this compound.
Conformational Analysis and Intramolecular Hydrogen Bonding Investigations
The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies. The presence of the urea (B33335) and substituted phenyl groups allows for rotational freedom around several bonds, leading to various possible conformers.
Theoretical studies on related molecules, such as other substituted phenylureas and fluorinated aromatic compounds, have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, an intramolecular hydrogen bond could potentially form between the urea's N-H group and the fluorine atom on the phenyl ring. Computational methods can be used to calculate the energies of different conformers and to identify the presence and strength of such intramolecular interactions, which dictate the preferred shape of the molecule.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the chemical environment of each atom.
DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, can be used to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts of the molecule. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorinated compounds, specific computational protocols have been developed to achieve high accuracy in predicting ¹⁹F NMR chemical shifts, which are particularly sensitive to the electronic environment. These theoretical predictions can be compared with experimental data to confirm the molecule's structure and conformation in solution.
Theoretical Studies of Intermolecular Interactions and Halogen Bonding Phenomena
The way this compound interacts with other molecules is governed by intermolecular forces. The bromine atom in the molecule can participate in a specific type of non-covalent interaction known as a halogen bond. A halogen bond occurs when there is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on another molecule.
Theoretical studies can map the molecular electrostatic potential (MESP) surface of this compound to identify the electrophilic and nucleophilic regions. The strength and directionality of potential halogen bonds with other molecules can be quantified through high-level quantum chemical calculations. Understanding these interactions is crucial for predicting how this compound might behave in condensed phases, such as in crystal structures or biological systems.
Research on Derivatives and Analogues of 3 Bromo 2 Fluorophenylurea
Structure-Activity Relationship (SAR) Studies of Halogenated Phenylureas
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of halogenated phenylureas influences their biological activity. These studies systematically alter parts of the molecule to identify key structural features and substituents that are crucial for its function. For phenylurea compounds, SAR research has revealed that the nature, position, and electronic properties of substituents on the phenyl ring, as well as the groups attached to the terminal nitrogen of the urea (B33335) moiety, play a significant role in determining their activity. nih.govnih.gov
Computational chemistry and quantitative structure-activity relationship (QSAR) models are often employed to predict the activity of new derivatives. nih.govrsc.org These models correlate physical and chemical descriptors—such as lipophilicity (LogP), electronic properties (Hammett constants), and steric parameters (Taft parameters)—with biological activity. nih.gov Such analyses have shown that geometrical and electrostatic properties on the van der Waals surface of the substituents are particularly critical in the recognition process at a molecular target. nih.gov
| Structural Feature | Observation | Impact on Activity | Source |
|---|---|---|---|
| Halogen Substitution (Phenyl Ring) | The type (F, Cl, Br) and position of halogens influence molecular geometry and electron distribution. | Affects binding affinity; replacing chlorine with bromine can alter bond angles and significantly change activity. | nih.gov |
| Substituent Position (Phenyl Ring) | Para (4-) substitution is often more potent than ortho (2-) substitution. | Ortho-substitution can introduce steric hindrance, potentially reducing activity. | |
| Terminal N-Substituents | Bulky chemical groups at the terminal nitrogen can play a positive role in binding. | Influences the overall shape and hydrophobic interactions with the target site. | nih.gov |
| Electronic Properties | Electron-withdrawing or donating groups on the phenyl ring alter the molecule's electrostatic potential. | Crucial for chemical or enzymatic hydrolysis and interaction with biological targets. | nih.gov |
Investigation of Positional Isomers and Substituent Effects on Research Relevance
The specific placement of the bromine and fluorine atoms in 3-Bromo-2-fluorophenylurea is critical to its properties. Investigating its positional isomers—such as 2-Bromo-3-fluorophenylurea, 4-Bromo-2-fluorophenylurea, and others—is essential for understanding the SAR. The relative positions of the halogens affect the molecule's dipole moment, electronic distribution, and steric profile, which in turn dictates how it interacts with biological macromolecules.
The electronic effects of the substituents are also position-dependent. A fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the N-H protons in the urea moiety. This, in turn, can affect its ability to act as a hydrogen bond donor in interactions with biological targets. The interplay between steric and electronic effects of different positional isomers is a key focus of medicinal chemistry research.
Synthesis and Characterization of Novel N-Substituted Phenylurea Derivatives
The synthesis of novel derivatives is a cornerstone of research into this compound. These synthetic efforts aim to create new molecules with potentially enhanced or modified properties. The general synthesis of N-substituted phenylureas often involves the reaction of a corresponding aniline (B41778) (in this case, 3-bromo-2-fluoroaniline) with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene, followed by the addition of an amine, can yield the desired urea. mdpi.com Characterization of these new compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm their structures. nih.govresearchgate.net
Modifying the aryl ring of this compound involves introducing additional substituents or replacing the phenyl ring with other aromatic systems. For instance, researchers have synthesized diaryl urea derivatives where the terminal phenyl group is replaced by complex aromatic or heteroaromatic systems, such as quinoxalindione. nih.gov These modifications are intended to explore new binding interactions or alter the molecule's physicochemical properties, such as solubility and metabolic stability.
The synthesis of such derivatives often involves multi-step reaction sequences. For example, to create N-aryl-N'-benzylurea scaffolds, a carbon atom is inserted between the urea nitrogen and one of the aryl rings to enhance molecular flexibility. mdpi.com Another approach involves the O-arylation of a protected aminophenol with a nitroaniline derivative, followed by reduction and cyclization to build a more complex scaffold attached to the core phenylurea structure. nih.gov
| Derivative Type | Synthetic Approach | Purpose of Modification | Source |
|---|---|---|---|
| Diaryl ureas with quinoxalindione moiety | Multi-step synthesis involving O-arylation, nitro group reduction, and cyclization before forming the urea linkage. | To replace a part of a known active molecule (e.g., sorafenib) with a bioisosteric group to explore new binding modes. | nih.gov |
| N-aryl-N'-benzylurea derivatives | Insertion of a methylene (B1212753) (-CH2-) bridge between the urea nitrogen and an aryl ring. | To enhance molecular flexibility and potentially access different conformations for binding. | mdpi.com |
| N-phenyl-N'-(substituted) phenoxy acetyl ureas | Treating a parent phenylurea with chloroacetyl chloride, followed by reaction with various substituted phenols. | To extend the molecule and introduce a flexible ether linkage with diverse terminal groups. | researchgate.net |
Incorporating heterocyclic rings into the phenylurea structure is a common strategy in drug design to introduce new functionalities, improve binding affinity, and modulate pharmacokinetic properties. A wide range of heterocyclic moieties, such as triazoles, thiazoles, and pyrazoles, have been successfully integrated into urea and thiourea (B124793) derivatives. nih.govplu.mxresearchgate.net
The synthesis of these derivatives typically involves reacting an amine-containing heterocycle with an appropriate isocyanate, or vice-versa. For example, a series of urea derivatives bearing a 1,2,4-triazole (B32235) ring can be prepared by reacting a substituted phenyl isocyanate with an amino-triazole derivative. nih.gov Similarly, N-(3-fluorophenyl)-N′-(2-thiazolyl)urea has been synthesized from 3-fluorophenyl isocyanate and 2-aminothiazole. researchgate.net These compounds often exhibit a broad spectrum of biological activities, highlighting the value of combining the phenylurea scaffold with diverse heterocyclic systems. researchgate.net
Thioureas, where the carbonyl oxygen of the urea is replaced by a sulfur atom, are important isosteres of ureas. This substitution significantly alters the electronic properties, hydrogen bonding capacity, and coordination ability of the molecule. nih.gov The C=S bond is longer and the sulfur atom is a better σ-donor but a weaker hydrogen bond acceptor compared to the oxygen in a urea. nih.gov
The synthesis of thiourea analogues can be achieved through several methods. A common laboratory method involves the reaction of an amine with an isothiocyanate. Alternatively, existing ureas can be converted to thioureas using a thionating agent, such as Lawesson's reagent. researchgate.netbibliotekanauki.pl The synthesis of novel polydentate N,O,S-ligands containing thiourea fragments has been accomplished by reacting primary amines with thiophosgene (B130339) to form thiocarbamic chlorides, which are then reacted with another amine. nih.gov The characterization of these thiourea derivatives relies on spectroscopic methods, with IR spectroscopy being particularly useful for identifying the C=S stretching vibration. researchgate.net
| Property | Urea Derivative (-NH-C(O)-NH-) | Thiourea Analogue (-NH-C(S)-NH-) | Source |
|---|---|---|---|
| Synthesis | Reaction of an amine with an isocyanate. | Reaction of an amine with an isothiocyanate or thionation of urea with Lawesson's reagent. | nih.govresearchgate.net |
| Hydrogen Bonding | Oxygen is a strong hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | nih.gov |
| Coordination Chemistry | Acts as an N,O-ligand. | Acts as an N,S-ligand with different coordination properties due to the soft nature of sulfur. | nih.gov |
| Biological Activity | Wide range of activities. | Often exhibits distinct biological activities compared to its urea counterpart. | nih.govresearchgate.net |
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a dual mode of action. The this compound scaffold could serve as one of the core components in such a hybrid molecule.
Applications and Research Potential of 3 Bromo 2 Fluorophenylurea in Chemical Biology and Materials Science
Exploration of Molecular Mechanisms in Biological Systems (In Vitro Focus)
The utility of phenylurea derivatives is prominently demonstrated in their interactions with biological systems. The specific substitution pattern of 3-Bromo-2-fluorophenylurea can influence its binding affinity and modulatory effects on various biological targets.
Investigation of Receptor Binding and Modulatory Activities (e.g., Cannabinoid Receptors)
While direct studies on this compound are not extensively documented in the context of cannabinoid receptor binding, the broader class of diarylurea and phenylurea derivatives has been identified as potent allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a more nuanced approach to receptor modulation compared to traditional agonists or antagonists. researchgate.net
Research into compounds like PSNCBAM-1, a diarylurea derivative, has shown that substitutions on the phenyl ring are critical for activity. Specifically, substitutions at the 4-position of the phenyl ring were found to be important for CB1 modulatory activity, while substitutions at the 2-position did not show activity. rsc.org For instance, a 4-cyano group on the phenyl ring resulted in high potency. rsc.org This structure-activity relationship (SAR) data suggests that the positioning of substituents, such as the bromo and fluoro groups in this compound, would significantly influence its potential interaction with the CB1 receptor. Studies on 1-benzhydryl-3-phenylurea derivatives have also identified this scaffold as a template for selective CB1 receptor inverse agonists. ucl.ac.be These findings underscore the potential of phenylurea compounds to act as modulators of the endocannabinoid system, a field where nuanced regulation is of high therapeutic interest. researchgate.net
Mechanistic Studies of Antimicrobial Activity of Urea (B33335) Derivatives
Urea derivatives represent a promising class of antimicrobial agents. nih.gov Their mechanism of action is often multifaceted, involving the inhibition of essential microbial enzymes or disruption of cellular processes. For example, some adamantyl urea derivatives have shown outstanding growth inhibition against Acinetobacter baumannii by targeting penicillin-binding protein 1a. princeton.edu
The antimicrobial efficacy of phenylurea derivatives can be significantly influenced by the nature and position of substituents on the aryl ring. Halogen atoms, such as bromine and fluorine, are known to enhance the lipophilicity of molecules, which can facilitate their passage through microbial cell membranes. Furthermore, these substituents can engage in specific interactions with target enzymes. Molecular docking studies on various urea derivatives have helped to elucidate these binding interactions at a molecular level. princeton.edu The presence of both a bromo and a fluoro group on the phenyl ring of this compound suggests it could be a candidate for antimicrobial research, with its specific substitution pattern potentially offering a unique spectrum of activity.
Table 1: Antimicrobial Activity of Selected Urea Derivatives
| Compound Class | Target Organism(s) | Putative Mechanism of Action | Reference(s) |
| Adamantyl Urea Derivatives | Acinetobacter baumannii | Inhibition of Penicillin-Binding Protein 1a | princeton.edu |
| Phenylurenyl Chalcones | E. coli, P. aeruginosa, S. aureus | Not specified | researchgate.net |
| Metal Complexes of Phenyl Ureas | S. aureus, E. coli, A. niger | Enhanced biocidal activity upon metal coordination | nih.gov |
Enzyme Inhibition Mechanisms (In Silico and In Vitro)
Phenylurea derivatives have been investigated as inhibitors of a wide range of enzymes, playing crucial roles in various diseases. The urea moiety can form key hydrogen bonds with amino acid residues in the active site of an enzyme, while the substituted phenyl ring can engage in hydrophobic and electronic interactions to enhance binding affinity and selectivity.
For example, certain phenyl urea derivatives have shown potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target for cancer treatment. scientific.netnih.gov Structure-activity relationship studies revealed a strong preference for para-substitution on the phenyl ring, with halogen substituents like fluorine, chlorine, and bromine showing similar potent activity. scientific.net Conversely, ortho- or meta-substituted derivatives lost all IDO1 inhibitory activity. scientific.net Molecular docking studies have helped to predict the binding modes of these inhibitors within the enzyme's active site. scientific.net Other research has identified phenylurea derivatives as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. These studies, combining in vitro assays with in silico modeling, provide a rational basis for the design of new and more potent enzyme inhibitors based on the phenylurea scaffold.
Table 2: Enzyme Inhibition by Phenylurea Derivatives
| Enzyme Target | Compound Type | Key Findings | Reference(s) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | p-Substituted Phenyl Ureas | IC50 values in the micromolar range; selective over TDO | scientific.netnih.gov |
| Acetylcholinesterase (AChE) | Triazole-bearing Urea Derivatives | Inhibition linked to triazole and urea moieties | |
| α-Glucosidase | Phenylurea Derivatives | Potential for antidiabetic agents | |
| Tubulin | N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Potent anticancer activity with IC50 values in the sub-micromolar to low micromolar range | nih.govnih.gov |
Role as Building Blocks in Chemical Biology Research
The this compound structure serves as a versatile synthon, or building block, for the creation of more complex and functionally diverse molecules in medicinal and chemical biology research. The presence of reactive sites—the bromo and fluoro groups, and the urea moiety—allows for a variety of chemical transformations.
Substituted phenylureas are frequently employed in multi-component reactions (MCRs), which are highly efficient chemical processes that combine three or more reactants in a single step to generate complex products. rsc.orgacsgcipr.org This approach is valued for its atom economy and ability to rapidly generate libraries of compounds for biological screening. acsgcipr.org The bromo-substituent on the phenyl ring is particularly useful as it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a wide range of other molecular fragments. This enables the synthesis of diverse libraries of compounds from a common this compound core, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. researchgate.net
Applications in Supramolecular Chemistry and Nanomaterials Research
The ability of the urea functional group to form strong, directional hydrogen bonds makes it an excellent motif for constructing well-ordered supramolecular assemblies. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. nih.govresearchgate.net This allows urea derivatives like this compound to self-assemble into larger structures such as tapes, helices, and sheets, which can lead to the formation of supramolecular gels or liquid crystals. jst.go.jpnih.govmdpi.com
The self-assembly process can be tuned by modifying the substituents on the phenyl ring. The bromo and fluoro groups of this compound can influence the packing of the molecules and the stability of the resulting supramolecular structures through halogen bonding and dipole-dipole interactions. These self-assembled materials have potential applications in areas such as drug delivery and tissue engineering. For instance, urea derivatives have been encapsulated within biodegradable polymer nanoparticles to create pH-responsive drug release systems.
Catalytic Applications and Organocatalysis Potential
The hydrogen-bonding capability of the urea moiety is also central to its application in organocatalysis, where small organic molecules are used to accelerate chemical reactions. u-tokyo.ac.jp Chiral urea and, more commonly, thiourea (B124793) derivatives have emerged as powerful catalysts for a wide range of asymmetric reactions. researchgate.netmdpi.com
These catalysts function by acting as hydrogen-bond donors, activating electrophiles (such as imines or carbonyl compounds) and organizing the transition state of a reaction to control its stereochemical outcome. u-tokyo.ac.jpacs.org The two N-H groups of the urea can form a bidentate hydrogen bond with a substrate, enhancing its reactivity and shielding one face of the molecule, thereby directing the approach of a nucleophile. researchgate.net While thioureas are often more acidic and thus stronger hydrogen-bond donors, ureas have also been used effectively. mdpi.com The development of bifunctional catalysts, which contain both a urea hydrogen-bond donor and a basic site (e.g., an amine) within the same molecule, has led to highly efficient and enantioselective catalytic systems. rsc.org The this compound scaffold could be incorporated into such chiral catalyst designs, where the electronic properties of the halogenated phenyl ring could be used to fine-tune the acidity of the N-H protons and, consequently, the catalytic activity. nih.gov
Combinatorial Chemistry and Library Design for High-Throughput Research Screening
The strategic incorporation of halogen atoms, such as bromine and fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The compound this compound serves as a key building block in the generation of diverse chemical libraries for high-throughput screening (HTS). Its unique substitution pattern offers multiple points for chemical modification, making it an ideal candidate for combinatorial chemistry approaches aimed at discovering novel bioactive compounds and functional materials.
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. In the context of this compound, this is typically achieved by treating it as a core scaffold and introducing a variety of substituents at its reactive sites. The primary sites for diversification on the this compound molecule are the urea functional group and the aromatic ring.
The urea moiety (-NH-CO-NH-) possesses two nitrogen atoms that can be subjected to further reactions. For instance, the hydrogen atoms on the urea nitrogens can be substituted with a wide array of chemical groups. A common strategy involves the reaction of the parent aniline (B41778) (3-bromo-2-fluoroaniline) with a diverse set of isocyanates to generate a library of phenylurea derivatives. This approach allows for the systematic exploration of the chemical space around the urea pharmacophore, which is a prevalent structural motif in many biologically active compounds.
Furthermore, the bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 3-position of the phenyl ring. This diversification strategy allows for the fine-tuning of the electronic and steric properties of the molecule, which can significantly impact its biological activity or material properties.
The design of a combinatorial library based on the this compound scaffold would typically involve the creation of a virtual library of potential derivatives. Computational tools are often employed to predict the drug-likeness and potential bioactivity of the designed compounds, helping to prioritize the synthesis of the most promising candidates.
An example of a combinatorial library design starting from this compound is outlined below. This library could be synthesized and subsequently screened against a variety of biological targets or evaluated for specific material properties.
| Scaffold | R1 Group (from Isocyanate) | R2 Group (via Cross-Coupling at Br) |
| This compound | Methyl | Phenyl |
| This compound | Ethyl | 4-Methoxyphenyl |
| This compound | Propyl | 3-Pyridyl |
| This compound | Isopropyl | Thiophenyl |
| This compound | Cyclohexyl | Furan-2-yl |
| This compound | Phenyl | 4-Chlorophenyl |
| This compound | 4-Chlorophenyl | N-methylindolyl |
| This compound | 3,4-Dichlorophenyl | Benzofuranyl |
This table illustrates a hypothetical combinatorial library derived from the this compound scaffold. The R1 group is introduced by reacting 3-bromo-2-fluoroaniline (B1289246) with a corresponding isocyanate. The R2 group is subsequently introduced via a suitable cross-coupling reaction at the bromine position.
High-throughput screening of such libraries against biological targets, such as enzymes or receptors, can lead to the identification of "hit" compounds with desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds for new therapeutics. Similarly, screening for material properties, such as conductivity, fluorescence, or liquid crystal behavior, can uncover novel materials with valuable applications.
For instance, a library of this compound derivatives could be screened for inhibitory activity against a particular kinase, a class of enzymes often implicated in cancer. The results of such a screen might be tabulated as follows:
| Compound ID | R1 Group | R2 Group | Kinase Inhibition (%) at 10 µM |
| LIB-001 | Methyl | Phenyl | 15 |
| LIB-002 | Ethyl | 4-Methoxyphenyl | 25 |
| LIB-003 | Propyl | 3-Pyridyl | 45 |
| LIB-004 | Isopropyl | Thiophenyl | 30 |
| LIB-005 | Cyclohexyl | Furan-2-yl | 55 |
| LIB-006 | Phenyl | 4-Chlorophenyl | 75 |
| LIB-007 | 4-Chlorophenyl | N-methylindolyl | 85 |
| LIB-008 | 3,4-Dichlorophenyl | Benzofuranyl | 92 |
This table presents hypothetical data from a high-throughput screen of a combinatorial library based on this compound against a target kinase. The data illustrates how structural modifications can significantly impact biological activity, guiding further structure-activity relationship (SAR) studies.
Advanced Analytical Methodologies for 3 Bromo 2 Fluorophenylurea Research
Chromatographic Separations for Purity Assessment and Quantitative Analysis (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the purity assessment and quantitative analysis of "3-Bromo-2-fluorophenylurea". These techniques separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for high-resolution separation of the target compound from impurities and degradation products.
The development of a robust HPLC or UPLC method for "this compound" would involve the systematic optimization of several key parameters to achieve the desired selectivity, efficiency, and analysis time. A reversed-phase approach is commonly employed for compounds of similar polarity. For instance, a method could be developed using a C18 or C8 stationary phase with a mobile phase consisting of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netsemanticscholar.org The detection wavelength would be selected based on the UV absorbance maximum of "this compound".
Method validation is a critical step to ensure the reliability of the analytical data. researchgate.net This process involves demonstrating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) would also be performed to establish the stability-indicating nature of the method. semanticscholar.org
Hypothetical HPLC Method Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~5-10 min |
Table 1: Illustrative Data from a Hypothetical Purity Analysis of a "this compound" Sample by HPLC
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.15 | Impurity A |
| 2 | 4.5 | 0.25 | Impurity B |
| 3 | 6.8 | 99.5 | This compound |
| 4 | 8.1 | 0.10 | Impurity C |
Chiral Separations for Enantiomeric Purity Assessment (where stereoisomers are relevant)
The relevance of chiral separations for "this compound" depends on the presence of stereogenic centers in its molecular structure. Based on its name, "this compound" does not inherently possess a chiral center. However, if the molecule were to be derivatized or if it were part of a more complex structure with stereoisomers, the assessment of enantiomeric purity would become crucial.
Chiral chromatography is the primary technique for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC). researchgate.netdntb.gov.ua These CSPs are designed to have differential interactions with the enantiomers, leading to their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. researchgate.net
The development of a chiral separation method would involve screening various CSPs and mobile phases to find the optimal conditions for resolving the enantiomers. The mobile phase in normal-phase HPLC typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). researchgate.net
Hypothetical Parameters for Chiral HPLC Separation (if applicable):
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Table 2: Example Data from a Hypothetical Enantiomeric Purity Assessment
| Enantiomer | Retention Time (min) | Area (%) |
| R-enantiomer | 12.3 | 0.5 |
| S-enantiomer | 15.6 | 99.5 |
Thermoanalytical Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry) for Stability Studies
Thermoanalytical techniques are essential for evaluating the thermal stability and characterizing the solid-state properties of "this compound". Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most commonly employed methods. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis can determine the melting point, heat of fusion, and detect polymorphic transitions of "this compound". researchgate.net A sharp endothermic peak in the DSC thermogram corresponds to the melting of the compound, and the temperature at the peak maximum is taken as the melting point. semanticscholar.org The presence of multiple thermal events before decomposition could indicate polymorphism or the presence of solvates.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of "this compound". nih.gov The TGA curve provides information on the temperature at which the compound begins to decompose, the number of decomposition steps, and the mass loss at each step. nih.gov This information is crucial for determining the upper-temperature limit for storage and handling of the compound. researchgate.net The data from TGA can also be used to perform kinetic studies of the decomposition process. nih.gov
Table 3: Hypothetical Thermal Analysis Data for "this compound"
| Analytical Technique | Parameter | Observed Value | Interpretation |
| DSC | Onset of Melting | 155 °C | Initiation of melting process |
| Melting Point (Peak) | 160 °C | Complete melting of the crystalline solid | |
| Heat of Fusion | 120 J/g | Energy required to melt the compound | |
| TGA | Onset of Decomposition | 220 °C | Temperature at which significant mass loss begins |
| Major Decomposition Step | 220-350 °C | Primary thermal degradation of the molecule | |
| Residue at 500 °C | < 5% | Indicates nearly complete decomposition |
Future Perspectives and Emerging Research Directions for 3 Bromo 2 Fluorophenylurea
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of urea (B33335) derivatives has often relied on hazardous reagents like phosgene (B1210022) and isocyanates, posing significant safety and environmental concerns. nih.govorganic-chemistry.org The future of synthesizing 3-Bromo-2-fluorophenylurea is geared towards the adoption of greener and more sustainable methodologies.
One promising avenue is the use of phosgene substitutes, such as N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and offers a safer alternative. nih.gov Catalytic oxidative carbonylation, which utilizes amines, an oxidant, and carbon monoxide, is another approach that aligns with the principles of atom economy, with the primary byproduct being the reduced form of the oxidant. nih.gov Research into metal-free synthesis methods is also gaining traction. For instance, the use of CO2 as a C1 building block at atmospheric pressure and room temperature presents an environmentally benign route to urea derivatives. organic-chemistry.org
Furthermore, the development of one-pot synthesis procedures is crucial for improving efficiency and reducing waste. A notable example is the "on-water" reaction of (thio)isocyanates with amines, which offers a sustainable and chemoselective synthesis of unsymmetrical (thio)ureas with simple product isolation through filtration and the potential for recycling the water effluent. organic-chemistry.org Another innovative approach involves the use of 3-substituted dioxazolones as isocyanate surrogates, enabling a phosgene- and metal-free synthesis of unsymmetrical arylureas. tandfonline.com These methods could be adapted for the large-scale, eco-friendly production of this compound.
| Synthetic Approach | Key Reagents/Conditions | Advantages | Challenges for this compound |
|---|---|---|---|
| Traditional Phosgene Route | Phosgene, amine | Well-established, high reactivity | High toxicity of phosgene, harsh reaction conditions |
| Phosgene Substitutes (e.g., CDI) | N,N'-carbonyldiimidazole, amines | Safer, crystalline reagent, no chlorinated byproducts nih.gov | Cost of reagent, potential for side reactions |
| Catalytic Oxidative Carbonylation | Amines, CO, oxidant, transition metal catalyst nih.gov | High atom economy, reduced waste nih.gov | Catalyst cost and removal, optimization of reaction conditions |
| CO2-based Synthesis | CO2, amine, dehydrating agent organic-chemistry.org | Uses a renewable C1 source, mild conditions organic-chemistry.org | Efficiency of CO2 activation and dehydration |
| "On-Water" Synthesis | Isocyanate, amine, water organic-chemistry.org | Sustainable solvent, simple workup, potential for recycling organic-chemistry.org | Substrate scope and reactivity in aqueous media |
| Dioxazolone Surrogates | 3-substituted dioxazolone, amine, base tandfonline.com | Phosgene- and metal-free, good yields, simple purification tandfonline.com | Availability of the specific dioxazolone precursor |
Integration of Advanced Computational Methods for Predictive Modeling and Design
The application of in silico techniques is becoming indispensable in modern chemical research, offering predictive insights that can accelerate the discovery and development of new molecules. For this compound, advanced computational methods are expected to play a crucial role in predicting its properties and guiding its design for specific applications.
Predictive modeling can be employed to understand drug-drug interactions and drug-receptor interactions. researchgate.netbiorxiv.org Machine learning and deep learning models can leverage large biomedical databases to predict potential interactions and adverse effects. researchgate.net For instance, a machine learning framework based on drug target profiles can be used to predict drug-drug interactions with high accuracy. nih.gov Such models could be applied to this compound to forecast its behavior in biological systems.
Computational chemistry techniques, such as Density Functional Theory (DFT), can be used to optimize the molecular structure of phenylurea compounds and analyze their electronic properties. nih.gov Molecular electrostatic potential (ESP) analysis can provide insights into the charge distribution and its influence on intermolecular interactions. nih.gov Furthermore, molecular dynamics (MD) simulations can reveal the binding modes and stability of urea-based inhibitors with their target proteins. acs.orgnih.gov These computational tools can be used to design novel derivatives of this compound with enhanced activity and selectivity for specific biological targets. For example, in silico screening of nanoporous materials has been used to identify structures with high urea adsorption capacity, a principle that could be adapted to design receptors for this compound. researchgate.neted.ac.uk
| Computational Method | Predicted Property/Application | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity descriptors nih.gov | Understanding intrinsic molecular properties and reactivity |
| Molecular Electrostatic Potential (ESP) | Charge distribution, sites for electrophilic and nucleophilic attack nih.gov | Predicting non-covalent interaction sites |
| Molecular Docking | Binding mode and affinity to biological targets nih.govnih.gov | Virtual screening for potential therapeutic targets |
| Molecular Dynamics (MD) Simulations | Conformational stability, binding free energy, dynamic behavior of complexes acs.orgnih.gov | Elucidating the mechanism of action and stability of drug-target interactions |
| Machine Learning (ML) Models | Prediction of drug-drug interactions, ADMET properties researchgate.netnih.gov | Early assessment of drug-likeness and potential adverse effects |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Rational design of more potent and selective analogs |
Elucidation of Complex Molecular Recognition Mechanisms and Intermolecular Interactions
The biological activity and material properties of urea derivatives are fundamentally governed by their ability to form specific non-covalent interactions with their surroundings. The urea moiety is an excellent hydrogen bond donor and acceptor, which plays a crucial role in its interaction with biological targets. nih.govnih.gov The presence of halogen atoms (bromine and fluorine) in this compound introduces the potential for halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering. researchgate.net
Future research will likely focus on elucidating the intricate interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions, such as π-π stacking, in the molecular recognition of this compound. nih.gov Experimental techniques like X-ray crystallography and NMR spectroscopy, in conjunction with computational methods, will be instrumental in characterizing these interactions at an atomic level. nih.gov
Understanding these molecular recognition mechanisms is critical for the rational design of new drugs and materials. For example, in drug design, detailed knowledge of the binding mode of this compound with a target protein can guide the synthesis of more potent and selective inhibitors. nih.govresearchgate.net In materials science, controlling the intermolecular interactions can lead to the development of new materials with tailored properties, such as self-assembling systems and functional polymers. mdpi.com
Exploration of Novel Research Applications Beyond Current Scope, Driven by Structure-Function Insights
The unique structural features of this compound, including the urea core and the halogenated phenyl ring, suggest a wide range of potential applications that are yet to be fully explored. The insights gained from understanding its synthesis, computational modeling, and molecular recognition will undoubtedly drive the exploration of these novel applications.
In medicinal chemistry, substituted ureas are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netsemanticscholar.org The specific substitution pattern of this compound may confer unique pharmacological properties. For instance, phenylurea derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tubulin, which are important targets in cancer therapy. nih.govnih.gov The presence of bromine and fluorine could enhance binding affinity or alter the pharmacokinetic profile of the molecule.
Beyond medicine, functionalized ureas are finding applications in materials science. For example, urea and thiourea (B124793) have been used to functionalize graphene oxide for applications as anticorrosive agents. researchgate.netjmaterenvironsci.com The ability of the urea group to form strong hydrogen bonds makes it a valuable building block for the synthesis of polyureas, which are versatile polymers with applications in construction and new materials. mdpi.com The specific properties of this compound could be harnessed to create novel polymers with enhanced thermal stability, flame retardancy, or specific recognition capabilities. Furthermore, the field of biomaterials is exploring the use of urethane/urea chemistry for applications in tissue engineering, drug delivery, and surface functionalization. westlake.edu.cn
The future of research on this compound is bright, with numerous avenues for exploration. A deeper understanding of its fundamental chemical and physical properties, driven by sustainable synthetic methods and advanced computational tools, will unlock its full potential in a wide array of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-2-fluorophenylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of bromo-fluoro aromatic ureas typically involves coupling bromo-fluoro-substituted anilines with isocyanates or via urea-forming reactions. For example, analogous compounds like 4-bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5) are synthesized using halogenation or nucleophilic substitution under controlled temperatures (e.g., 30°C) . Optimization may involve varying catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF vs. THF), and reaction time. Characterization via H/C NMR and LC-MS is critical to confirm purity and structure .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and F NMR are essential for confirming molecular weight and fluorine environments, respectively. For bromine/fluorine positional isomers, X-ray crystallography or 2D NMR (e.g., NOESY) can resolve ambiguities. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral validation . Discrepancies in melting points or solubility should be addressed by comparing synthesis protocols (e.g., recrystallization solvents) across studies .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Bromo-fluoro compounds are often sensitive to light and humidity. Accelerated stability studies under ICH guidelines (40°C/75% RH) can predict degradation pathways. HPLC monitoring for by-products (e.g., dehalogenation or urea hydrolysis) is recommended. Analogous compounds like 2-bromo-3-fluorophenol (CAS RN 443-81-2) show stability variations depending on substituent positions, suggesting structure-property relationship (SPR) analyses .
Advanced Research Questions
Q. How can the electronic effects of bromine and fluorine substituents in this compound be modeled to predict reactivity in medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict sites for electrophilic/nucleophilic attack. For example, fluorine’s electron-withdrawing effect may enhance urea hydrogen-bonding capacity, while bromine’s steric bulk could influence binding kinetics. Comparative studies with derivatives like 3’-bromo-2,2-dimethylbutyrophenone (CAS RN 898765-34-9) highlight substituent-dependent bioactivity .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Reproducibility issues often arise from assay variability (e.g., cell line selection, concentration ranges). Standardized protocols, such as the NIH’s Assay Guidance Manual, should be adopted. Meta-analyses of IC values across studies (e.g., antimicrobial vs. kinase inhibition assays) can identify confounding factors. For example, discrepancies in brominated phenylurea toxicity may stem from impurity profiles, necessitating rigorous HPLC-MS quality control .
Q. How can the regioselectivity of this compound in cross-coupling reactions be controlled for targeted drug design?
- Methodological Answer : Transition-metal catalysts (e.g., Pd(PPh)) and directing groups (e.g., pyridyl or carbonyl) can steer coupling reactions toward specific positions. For instance, Suzuki-Miyaura couplings with boronic acids may favor bromine substitution over fluorine due to bond dissociation energies. Mechanistic studies using kinetic isotope effects (KIE) or in situ IR spectroscopy can elucidate selectivity drivers .
Q. What computational and experimental approaches are recommended to validate the environmental fate of this compound in ecological risk assessments?
- Methodological Answer : Use the EPA’s EPI Suite to predict biodegradation pathways and bioaccumulation potential. Laboratory simulations (e.g., OECD 301F biodegradation tests) paired with mass-balance studies can quantify hydrolysis/photolysis rates. Analogous data for brominated aromatics like 5-bromo-2-chlorobenzoic acid (CAS RN 98%) suggest pH-dependent persistence in aquatic systems .
Methodological Frameworks for Research Design
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting results for reinvestigation. For example, divergent cytotoxicity data might require dose-response re-evaluation using orthogonal assays (e.g., MTT vs. apoptosis markers) .
- Experimental Reproducibility : Document reaction conditions in detail (e.g., CAS RNs of reagents, humidity levels) and share raw spectral data via repositories like ChemSpider to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
